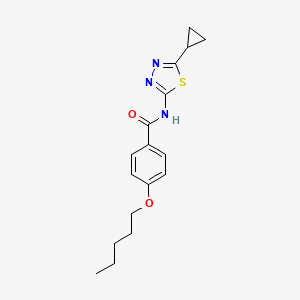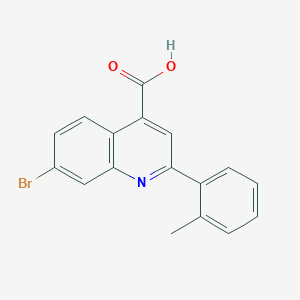
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide
説明
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTB belongs to the class of thiadiazole compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
作用機序
The exact mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide is not fully understood, but it is believed to act through multiple pathways. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, a group of inflammatory mediators. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects:
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which reduces the production of inflammatory mediators such as prostaglandins. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide has also been found to induce apoptosis in cancer cells, which can help to prevent the growth and spread of tumors. In addition, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes, which could have potential therapeutic implications for the treatment of diabetes.
実験室実験の利点と制限
One advantage of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide is that it has been found to exhibit a wide range of biological activities, making it a potentially useful compound for the development of therapeutics. Another advantage is that it is relatively easy to synthesize using standard laboratory techniques. One limitation of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential. In addition, further research is needed to determine its safety and efficacy in human clinical trials.
将来の方向性
There are several potential future directions for research on N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide. One area of interest is the development of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is the development of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide as an anti-cancer agent for the treatment of various types of cancer. In addition, further research is needed to determine the safety and efficacy of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide in human clinical trials, as well as its potential for the treatment of diabetes and other metabolic disorders.
科学的研究の応用
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. In addition, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
特性
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-2-3-4-11-22-14-9-7-12(8-10-14)15(21)18-17-20-19-16(23-17)13-5-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSYKCTVFHCGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4266927.png)
![2-(2-pyridinyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4266935.png)
![2,9-di-2-thienyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4266936.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4266942.png)

![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4266952.png)
![2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4266958.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4266962.png)
![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4266969.png)
![6-chloro-2-(5-ethyl-2-thienyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4266976.png)
![N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4266978.png)
![N-(2-methoxyphenyl)-2-[(4-propylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4266994.png)
![propyl 4-(4-fluorophenyl)-2-{[4-(pentyloxy)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4267003.png)
![2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4267005.png)